2,6-Dichloro-3-(methylthio)pyridine

Vue d'ensemble

Description

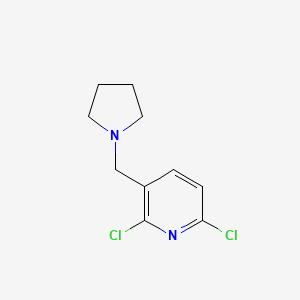

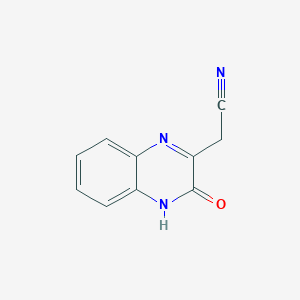

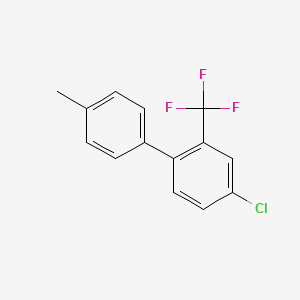

2,6-Dichloro-3-(methylthio)pyridine is a chemical compound that belongs to the pyridine family . It has a molecular weight of 194.08 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5Cl2NS . The InChI code for this compound is 1S/C6H5Cl2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 .Chemical Reactions Analysis

The chemical reactions of this compound involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.08 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Applications

2,6-Dichloro-3-(methylthio)pyridine is a versatile compound in organic synthesis, serving as a crucial intermediate in the preparation of a wide range of compounds. Its applications span from the synthesis of agrochemicals to the creation of complex molecules with potential pharmacological activities. For instance, E. Paniagua et al. (2010) described a method for producing 2-pyridinethiones from triarylpropenones, which further undergo methylation to yield (methylthio)pyridines, highlighting the compound's utility in synthesizing heterocyclic structures with potential applications in various fields, including pharmaceuticals and agrochemicals (Paniagua, Rubio, Seoane, & Soto, 2010). Additionally, Rohidas Gilbile et al. (2017) focused on an environmentally friendly synthesis approach for a related compound, emphasizing green chemistry principles in the synthesis process, which could be applied to this compound derivates (Gilbile, Bhavani, & Vyas, 2017).

Advancements in Coordination Chemistry

The compound has found significant applications in coordination chemistry, where it acts as a building block for the synthesis of complex ligands and metal complexes. S. Jain et al. (2004) explored the synthesis of pyridine carboxamide ligands and their complexation to copper(II), demonstrating the potential of pyridine derivatives in the creation of metal-organic frameworks and coordination compounds with varied nuclearity and potential applications in catalysis, sensing, and materials science (Jain, Bhattacharyya, Milton, Slawin, Crayston, & Woollins, 2004).

Mécanisme D'action

While the exact mechanism of action of 2,6-Dichloro-3-(methylthio)pyridine is not specified in the search results, pyrimidines, a class of compounds to which it belongs, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

2,6-Dichloro-3-(methylthio)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

While specific future directions for 2,6-Dichloro-3-(methylthio)pyridine are not mentioned in the search results, there is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity with the serotonin (5-HT) receptor sites .

Propriétés

IUPAC Name |

2,6-dichloro-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOZAZGZRHPTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-b]pyrrole, 4,6-dihydro-, 5,5-dioxide](/img/structure/B3347661.png)

![Pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B3347708.png)